5-Chloro-2-fluorobenzotrifluoride

Catalog No.
S1973111
CAS No.
89634-74-2
M.F
C7H3ClF4
M. Wt
198.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluorobenzotrifluoride

CAS Number

89634-74-2

Product Name

5-Chloro-2-fluorobenzotrifluoride

IUPAC Name

4-chloro-1-fluoro-2-(trifluoromethyl)benzene

Molecular Formula

C7H3ClF4

Molecular Weight

198.54 g/mol

InChI

InChI=1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H

InChI Key

PFLGDQIWYTWKCM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)F
5-Chloro-2-fluorobenzotrifluoride (CFBT) is a fluorinated aromatic compound that has shown potential applications in various fields including organic synthesis, pharmaceuticals, agrochemicals, etc. In this paper, we will discuss the background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions of CFBT.
5-Chloro-2-fluorobenzotrifluoride (CFBT) is an organic compound with the molecular formula C7H3ClF4. It is a colorless to yellow liquid with a boiling point of 161-163°C. It is also known as p-chloro-o-fluorobenzotrifluoride or 2-fluoro-5-chlorobenzotrifluoride. CFBT is a fluorinated derivative of benzotrifluoride (BTF), a commercially important compound used as a solvent, reagent, and starting material in various organic syntheses.
CFBT is a relatively stable compound with moderate reactivity. It is soluble in most organic solvents such as acetone, ether, chloroform, and toluene but insoluble in water. CFBT has a high vapor pressure due to its low boiling point and is therefore considered volatile. Its density is 1.428 g/cm3, and its refractive index is 1.41 at 20°C. CFBT is a weak acid with a pKa value of 17.9. It reacts with strong bases and alkali metals to form the corresponding salt.
The synthesis of CFBT can be achieved through different methods. One of the most common methods is the Friedel-Crafts alkylation of BTF with chlorodifluoromethane (CHClF2) using aluminum chloride (AlCl3) as a catalyst. This method yields a mixture of CFBT isomers, which can be separated by fractional distillation or chromatography. Other methods such as Sandmeyer reaction and halogen exchange have also been reported for the synthesis of CFBT.
The characterization of CFBT is mainly done using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). NMR shows the chemical shifts of the protons and carbon atoms, which can help in identifying the structural isomers of CFBT. IR gives information about the functional groups present in the molecule, and MS provides the molecular weight and fragmentation pattern of CFBT.
CFBT can be analyzed using different analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectrophotometry. GC and HPLC can be used for the separation and quantification of CFBT in complex mixtures. Spectrophotometry can be used for the detection of CFBT in environmental samples such as air, water, and soil.
CFBT has been shown to exhibit antimicrobial activity against various microorganisms such as Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger. It has also shown insecticidal activity against the cotton bollworm (Helicoverpa armigera) and has been proposed as a potential safe alternative to chlorpyrifos, a hazardous insecticide.
The acute toxicity of CFBT has been reported to be low based on animal studies. The lethal dose (LD50) of CFBT in rats is >2000 mg/kg, indicating its low acute toxicity. However, prolonged exposure to CFBT may cause adverse effects on the liver, kidneys, and nervous system. In scientific experiments, safety precautions such as proper ventilation, personal protective equipment, and proper handling should be taken to prevent exposure to CFBT.
CFBT has shown potential applications in various fields of scientific research. It can be used as a building block for the synthesis of various medicinal compounds such as nonsteroidal anti-inflammatory drugs (NSAIDs), antibacterials, antifungals, and anticancer agents. CFBT can also be used in the preparation of dye-sensitized solar cells (DSSCs) and as a starting material for the synthesis of agrochemicals and flavors.
CFBT is currently under investigation for its potential applications in various fields of scientific research. Recent studies have focused on the synthesis of CFBT derivatives with enhanced biological activity and selectivity. Other studies have explored the use of CFBT in the development of advanced materials such as polymers, gels, and sensors.
CFBT has potential implications in various fields of research and industry. In the pharmaceutical industry, CFBT derivatives can be used for the treatment of various diseases such as cancer, inflammation, and infections. In the agrochemical industry, CFBT can be used as an alternative to hazardous insecticides and herbicides. In the field of organic electronics, CFBT derivatives can be used for the development of advanced materials for optoelectronic devices.
CFBT has some limitations in terms of its toxicity and limited availability. Future research should focus on the synthesis of CFBT derivatives with improved efficacy and reduced toxicity. The development of efficient and cost-effective synthetic methods for the production of CFBT is also an important area for future research. Other future directions include the exploration of the use of CFBT in the field of catalysis, electrochemistry, and surface chemistry.
In conclusion, 5-Chloro-2-fluorobenzotrifluoride (CFBT) is a fluorinated aromatic compound with potential applications in various fields of scientific research and industry. CFBT is relatively stable with moderate reactivity and low toxicity. CFBT can be synthesized using different methods, and its characterization can be done using spectroscopic and analytical methods. CFBT has shown antimicrobial and insecticidal activity and has potential implications in the pharmaceutical, agrochemical, and organic electronics industries. Future research should focus on the synthesis of CFBT derivatives with improved efficacy and reduced toxicity and the development of efficient methods for the production of CFBT.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (83.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Chloro-1-fluoro-2-(trifluoromethyl)benzene

Dates

Modify: 2023-08-16

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